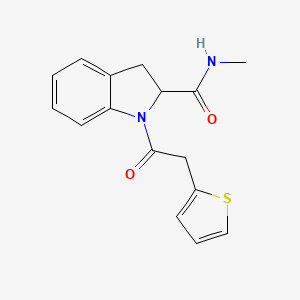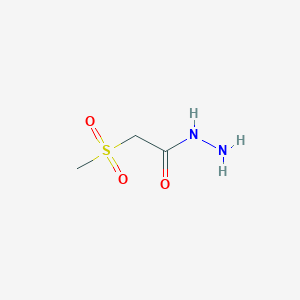
2-Methanesulfonylacetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methanesulfonylacetohydrazide is an organic compound with the molecular formula C₃H₈N₂O₃S It is characterized by the presence of a methanesulfonyl group attached to an acetohydrazide moiety
科学的研究の応用
2-Methanesulfonylacetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its hydrazide moiety, which is known to exhibit pharmacological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: 2-Methanesulfonylacetohydrazide can be synthesized through the reaction of methanesulfonyl chloride with acetohydrazide. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
CH3SO2Cl+CH3CONHNH2→CH3SO2CH2CONHNH2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s high purity.
化学反応の分析
Types of Reactions: 2-Methanesulfonylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions, forming hydrazones or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like aldehydes or ketones are used in the presence of an acid catalyst to form hydrazones.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Hydrazones and other derivatives.
作用機序
The mechanism of action of 2-methanesulfonylacetohydrazide involves its interaction with biological molecules. The hydrazide moiety can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.
類似化合物との比較
Methanesulfonylhydrazide: Similar structure but lacks the acetyl group.
Acetohydrazide: Lacks the methanesulfonyl group.
Sulfonylhydrazides: A broader class of compounds with varying substituents on the sulfonyl group.
Uniqueness: 2-Methanesulfonylacetohydrazide is unique due to the presence of both methanesulfonyl and acetohydrazide groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for research and industrial applications.
特性
IUPAC Name |
2-methylsulfonylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O3S/c1-9(7,8)2-3(6)5-4/h2,4H2,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHOVUCEBYYZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2717547.png)
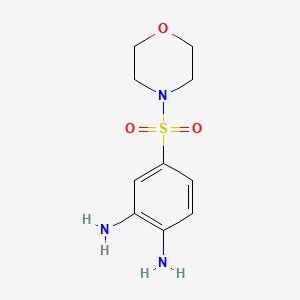
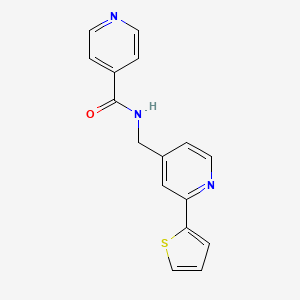
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2,2-diphenylacetamide hydrochloride](/img/structure/B2717553.png)

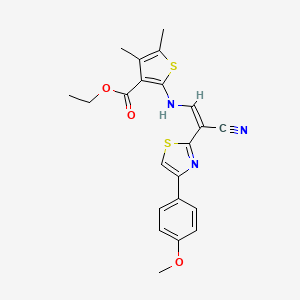
![N-(3,4-dimethoxyphenethyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2717557.png)
![1-cyclopropyl-2-[(9-methyl-9H-purin-6-yl)amino]-1-phenylethan-1-ol](/img/structure/B2717558.png)

![6-(3-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2717563.png)
![10-(2,5-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-triene-11-thione](/img/structure/B2717564.png)
![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2717566.png)

